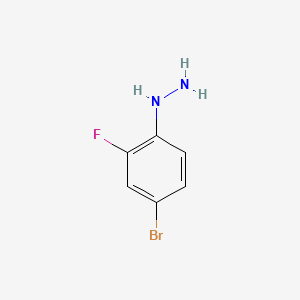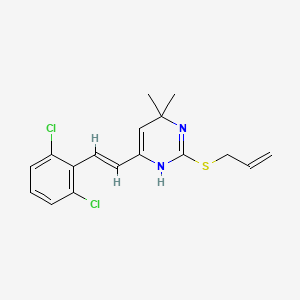
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine
Descripción general
Descripción
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine (ASD-DDP) is an organosulfur compound with a broad range of potential applications. It is a heterocyclic compound containing a sulfur atom and four nitrogen atoms in a ring structure. ASD-DDP has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and other diseases. ASD-DDP has also been studied for its potential as an anticancer agent, and its ability to modulate the activity of several other enzymes.
Aplicaciones Científicas De Investigación
Chemical and Biological Properties
Pyrimidines, including derivatives like 2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine, are well-studied due to their wide range of biological activities such as anti-inflammatory, anticancer, and analgesic effects. Substituted tetrahydropyrimidines have shown promising in vitro anti-inflammatory activity, and the synthesis methods for such compounds involve reactions with urea and bis(methylthio)methylenemalononitrile, followed by substitution at the active methylthio group (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory activities, by inhibiting the expression and activities of certain vital inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and others (Rashid et al., 2021).
Applications in Medicinal Chemistry
The pyrimidine core is recognized as a promising scaffold for developing new biologically active compounds due to its presence in a wide range of pharmacologically active substances. Substances with a pyrimidine structure have been utilized in treating a variety of conditions, showcasing a broad spectrum of activities including antiviral, psychotropic, antimicrobial, antitumor, and antifungal (Chiriapkin, 2022).
Implications in Optoelectronic Materials
Quinazolines and pyrimidines, as integral components of benzodiazines, have seen extensive research for their application in optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials used in devices like organic light-emitting diodes and dye-sensitized solar cells. Pyrimidine derivatives, specifically, have shown potential as photosensitizers and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Propiedades
IUPAC Name |
6-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-prop-2-enylsulfanyl-1H-pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2S/c1-4-10-22-16-20-12(11-17(2,3)21-16)8-9-13-14(18)6-5-7-15(13)19/h4-9,11H,1,10H2,2-3H3,(H,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUZRIZDQUTGNE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SCC=C)C=CC2=C(C=CC=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SCC=C)/C=C/C2=C(C=CC=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



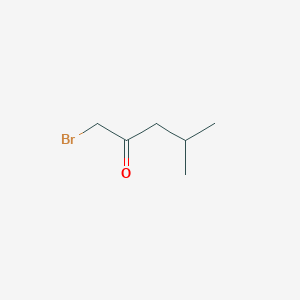

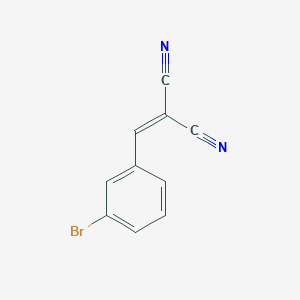
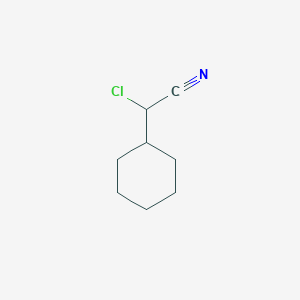
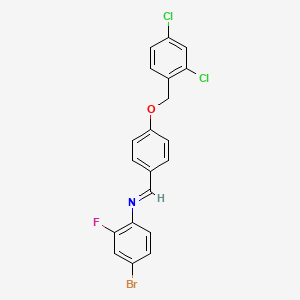
![2-{2-[3-(dimethylamino)phenoxy]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3035073.png)
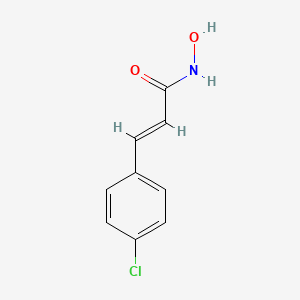


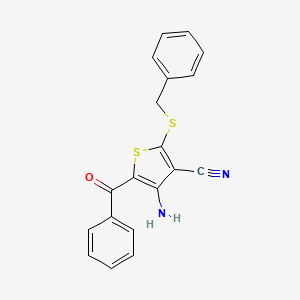
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B3035078.png)


